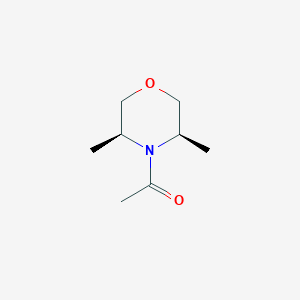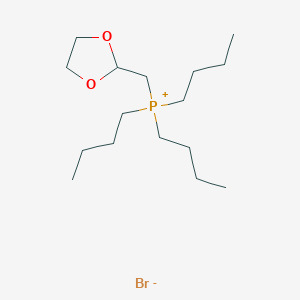
Bromure de tributyl(1,3-dioxolan-2-ylméthyl)phosphonium
Vue d'ensemble
Description
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide is a useful research compound. Its molecular formula is C16H34BrO2P and its molecular weight is 369.32 g/mol. The purity is usually 95%.
The exact mass of the compound Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cellules solaires organiques
Ce composé a été utilisé dans le développement de cellules solaires organiques (CSO) . Il a été utilisé pour produire une famille d'accepteurs non-fullerènes (ANF) de la série Y en insérant des ponts π-vinylène entre le noyau central fusionné de la série Y et le groupe terminal non halogéné IC . L'incorporation de ponts π-vinylène peut effectivement réduire la bande interdite de ces ANF avec une limite d'absorption significativement décalée vers le rouge atteignant 1020 nm . Le dispositif CSO optimisé basé sur PBDB-T/BTP-1V a montré un excellent rendement de conversion de puissance (RCP) de 11,03 % .
Formation de liaison C-C
Le Bromure de tributyl(1,3-dioxolan-2-ylméthyl)phosphonium est utilisé dans les réactions de formation de liaison C-C . Il s'agit d'un réactif sous forme solide utilisé dans la formation de liaisons carbone-carbone, qui sont fondamentales dans la construction de molécules organiques .
Détermination du poids moléculaire
Le poids moléculaire de ce composé est de 369,32 . Cette information est cruciale dans diverses applications de recherche scientifique, notamment les calculs stoechiométriques dans les réactions chimiques, la détermination des formules moléculaires et la caractérisation du composé .
Élucidation de la structure
La structure du this compound a été élucidée et est disponible en référence . Cette information est essentielle pour comprendre les propriétés physiques et chimiques du composé, sa réactivité et ses applications potentielles
Safety and Hazards
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
Mécanisme D'action
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide, also known as ((1,3-Dioxolan-2-yl)methyl)tributylphosphonium bromide, is a compound with a wide range of potential applications.
Target of Action
It’s noted that it may have an impact on the respiratory system .
Action Environment
The compound is a solid at 20°C and should be stored in an inert gas at 0-10°C to avoid moisture . Environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
tributyl(1,3-dioxolan-2-ylmethyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O2P.BrH/c1-4-7-12-19(13-8-5-2,14-9-6-3)15-16-17-10-11-18-16;/h16H,4-15H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABIECHYMHKXJI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1OCCO1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624468 | |
| Record name | Tributyl[(1,3-dioxolan-2-yl)methyl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115754-62-6 | |
| Record name | Tributyl[(1,3-dioxolan-2-yl)methyl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


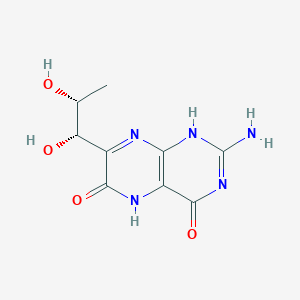
![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)
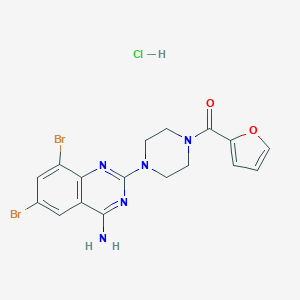
![N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B38113.png)
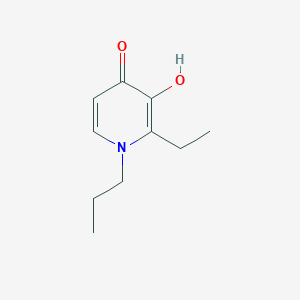
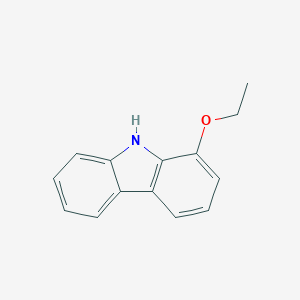

![5-Isopropyl-5H-thieno[2,3-c]pyrrole](/img/structure/B38119.png)


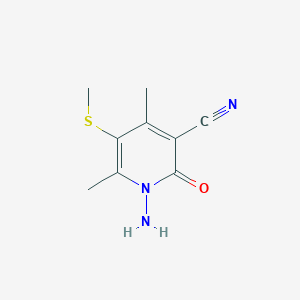
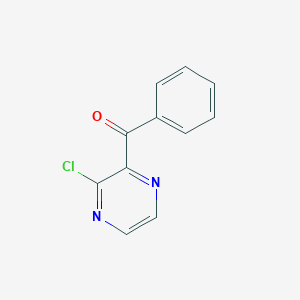
![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)
